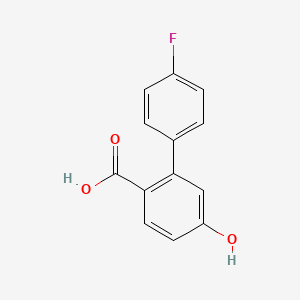

2-(4-Fluorophenyl)-4-hydroxybenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZCPLGNFBXLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformation Strategies for 2 4 Fluorophenyl 4 Hydroxybenzoic Acid

Retrosynthetic Dissection and Strategic Precursor Selection for 2-(4-Fluorophenyl)-4-hydroxybenzoic acid Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the key disconnection lies at the carbon-carbon bond between the two aromatic rings. This leads to two primary precursor fragments: a derivative of 4-hydroxybenzoic acid functionalized at the 2-position and a 4-fluorophenyl moiety.

A logical retrosynthetic strategy would involve a cross-coupling reaction, suggesting precursors such as a 2-halo-4-hydroxybenzoic acid derivative and a 4-fluorophenylboronic acid (for a Suzuki-Miyaura coupling) or a 4-fluorophenyl Grignard reagent (for other cross-coupling reactions). Protection of the hydroxyl and carboxylic acid functional groups may be necessary to prevent side reactions, suggesting precursors like 2-bromo-4-methoxybenzoic acid or its corresponding ester.

An alternative disconnection could be envisioned through a Friedel-Crafts-type reaction, which would involve the acylation or alkylation of a phenol (B47542) derivative with a 4-fluorophenyl-containing electrophile. However, controlling the regioselectivity of such reactions on a substituted phenol can be challenging.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | Example Precursors |

| Halogenated Benzoic Acid Derivative | 2-Bromo-4-hydroxybenzoic acid, Methyl 2-bromo-4-methoxybenzoate |

| Organoboron Reagent | 4-Fluorophenylboronic acid |

| Phenolic Precursor | 4-Hydroxybenzoic acid, 3-Fluorophenol |

Established and Modified Synthetic Pathways

Several established and modified synthetic pathways can be employed for the synthesis of this compound, leveraging classical organic reactions.

Classical Condensation and Coupling Reactions (e.g., Friedel-Crafts Acylation, Suzuki-Miyaura Cross-Coupling)

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and arylboronic acids. A plausible synthetic route to this compound via this method would involve the coupling of a 2-halo-4-hydroxybenzoic acid derivative with 4-fluorophenylboronic acid. To ensure the success of the reaction and prevent interference from the acidic protons of the hydroxyl and carboxyl groups, these functionalities are often protected.

A typical reaction sequence would be:

Protection: The hydroxyl group of 2-bromo-4-hydroxybenzoic acid can be protected as a methoxy (B1213986) or other suitable ether, and the carboxylic acid can be esterified.

Coupling: The protected 2-bromo-4-methoxybenzoate is then subjected to Suzuki-Miyaura coupling conditions with 4-fluorophenylboronic acid. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water, or DMF/water). researchgate.netnih.gov

Deprotection: Following the successful coupling, the protecting groups are removed. The methoxy group can be cleaved using reagents like BBr₃, and the ester can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, DMF/Water |

| Temperature | 80-120 °C |

Friedel-Crafts Acylation: While potentially more challenging in terms of regioselectivity, a Friedel-Crafts acylation approach could also be envisioned. nih.govrsc.org This might involve the acylation of a suitably activated phenol derivative with a 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. However, the directing effects of the hydroxyl and carboxyl groups on the 4-hydroxybenzoic acid scaffold would need to be carefully considered to achieve the desired 2-substitution pattern. Subsequent reduction of the resulting ketone would be necessary to furnish the final biphenyl (B1667301) linkage. Due to these complexities, the Suzuki-Miyaura coupling is generally the preferred method for this type of transformation.

Oxidation and Reduction Methodologies

Oxidation and reduction reactions are crucial for the manipulation of functional groups during the synthesis. For instance, if a synthetic route proceeds through an intermediate such as 2-(4-fluorophenyl)-4-methylphenol, a selective oxidation of the methyl group to a carboxylic acid would be required in the final steps. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Conversely, reduction methodologies might be employed if the synthesis starts from a precursor with a nitro group, which can be reduced to an amino group for further functionalization, or if a ketone intermediate from a Friedel-Crafts acylation needs to be reduced to an alkyl group.

Carbamoylation and Amidation Strategies

While not directly leading to the core biphenyl structure, carbamoylation and amidation strategies are important for the synthesis of derivatives of this compound. The carboxylic acid moiety can be readily converted to an amide by reaction with an amine in the presence of a coupling agent (e.g., DCC, EDC). Similarly, the hydroxyl group could be a site for carbamoylation reactions. These transformations are valuable for creating libraries of related compounds for structure-activity relationship studies.

Green Chemistry and Innovative Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods.

Catalytic Systems in the Synthesis of this compound

Modern catalytic systems play a pivotal role in advancing the green synthesis of biphenyl compounds. For the Suzuki-Miyaura coupling, the development of highly active palladium catalysts allows for lower catalyst loadings, reducing costs and environmental impact. Furthermore, research into nickel-catalyzed cross-coupling reactions offers a more earth-abundant and less expensive alternative to palladium. nih.govnih.gov

The direct C-H arylation of 4-hydroxybenzoic acid with a 4-fluorophenyl halide is an attractive and atom-economical approach. nih.govnih.gov This method avoids the need for pre-functionalization of the benzoic acid ring with a halogen, thereby reducing the number of synthetic steps. Ruthenium-catalyzed C-H activation has shown promise for the ortho-arylation of benzoic acids. nih.govnih.gov

The use of greener solvents is another key aspect of green chemistry. For Suzuki-Miyaura reactions, the use of water, ethanol, or other biodegradable solvents is being explored to replace traditional organic solvents like toluene and dioxane. researchgate.netacs.orgresearchwithrutgers.com Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reactions with reduced energy consumption. nih.govrasayanjournal.co.inijprdjournal.comajrconline.org

Table 3: Green Chemistry Approaches in Biphenyl Synthesis

| Approach | Description |

| Alternative Catalysts | Nickel-based catalysts as a cheaper alternative to palladium. |

| Direct C-H Arylation | Ruthenium-catalyzed direct arylation of the C-H bond at the 2-position. |

| Green Solvents | Use of water, ethanol, or 2-Me-THF in coupling reactions. nih.govnih.govacs.org |

| Microwave Synthesis | Acceleration of reactions, leading to shorter reaction times and often higher yields. nih.govrasayanjournal.co.inijprdjournal.comajrconline.org |

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of complex molecules like this compound. These techniques provide enhanced control over reaction parameters, improved safety, and scalability. While specific literature on the continuous flow synthesis of this exact molecule is not abundant, the principles can be extrapolated from the synthesis of related fluorinated biphenyl carboxylic acids. The key synthetic step, a Suzuki-Miyaura cross-coupling reaction, is particularly amenable to flow chemistry. nih.govnih.gov

Continuous flow systems for Suzuki-Miyaura couplings typically involve pumping solutions of the reactants (an aryl halide and a boronic acid) and a base through a heated reactor column packed with a heterogeneous palladium catalyst. nih.gov This setup allows for precise control of residence time, temperature, and pressure, leading to high yields and purity. The use of immobilized catalysts simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture. nih.gov For the synthesis of this compound, a potential flow process could involve the coupling of a protected 4-hydroxy-2-halobenzoic acid derivative with 4-fluorophenylboronic acid.

The advantages of continuous flow for producing fluorinated organic compounds are well-documented, offering efficient and scalable routes to these important molecules. chemistryviews.orgresearchgate.netresearchgate.net

Table 1: Illustrative Parameters for Continuous Flow Suzuki-Miyaura Coupling of Related Biphenyls

| Parameter | Value/Condition | Source |

| Catalyst | Immobilized Palladium Complexes | nih.gov |

| Reactants | Aryl bromides, Aryl triflates, Boronic acids | mdpi.com |

| Solvent | Methanol/Water | acs.org |

| Base | Sodium Carbonate | acs.org |

| Temperature | Reflux | acs.org |

| Reactor | Packed-bed reactor | nih.gov |

This table presents generalized conditions from studies on related biphenyl syntheses and illustrates a potential starting point for the development of a continuous flow process for this compound.

Environmentally Benign Solvent Systems and Solvent-Free Syntheses

In line with the principles of green chemistry, the development of synthetic routes for this compound that utilize environmentally benign solvents or are solvent-free is a key area of research. researchgate.net Traditional cross-coupling reactions often employ organic solvents that can be hazardous and difficult to dispose of.

Recent advancements have demonstrated the feasibility of conducting Suzuki-Miyaura couplings in water, a significantly more environmentally friendly solvent. nsf.gov The use of specialized surfactants can facilitate the reaction between sparingly soluble organic reactants in an aqueous medium. nsf.gov

Another promising approach is mechanochemical synthesis, which involves conducting reactions in a ball mill without any solvent. rsc.orgmdpi.com This solvent-free method has been successfully applied to the synthesis of various biphenyl derivatives through palladium-catalyzed oxidative homocoupling of aryl boronic acids. rsc.org An uncatalyzed and solvent-free multicomponent process has also been developed for the synthesis of biphenyl-2-carbonitrile derivatives. acs.orgnih.govacs.org These solvent-less approaches significantly reduce waste and can lead to faster reaction times.

Microwave-assisted synthesis is another green technique that can accelerate reactions, often in the presence of minimal or environmentally friendly solvents like ethanol. chemmethod.comchemmethod.com

Table 2: Environmentally Benign Approaches for Biphenyl Synthesis

| Approach | Key Features | Potential Application to Target Compound | Source |

| Aqueous Suzuki-Miyaura Coupling | Utilizes water as the solvent, often with surfactants. | Synthesis from appropriate precursors in an aqueous medium. | nsf.gov |

| Mechanochemical Synthesis | Solvent-free reaction in a ball mill. | Potential for a solid-state synthesis route. | rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, often with reduced solvent use. | Accelerated synthesis in a green solvent like ethanol. | chemmethod.comchemmethod.com |

Advanced Purification and Isolation Methodologies for High-Purity this compound in Research Contexts

Achieving high purity of this compound is paramount in research settings to ensure the reliability of experimental data. Advanced purification and isolation methodologies are employed to remove impurities such as unreacted starting materials, by-products, and catalyst residues.

Crystallization is a fundamental and powerful technique for the purification of active pharmaceutical ingredients (APIs) and related compounds. nih.govcmu.edurjptonline.org The process can be optimized by carefully selecting the solvent system and controlling parameters such as temperature and cooling rate to yield highly pure crystalline material. For p-hydroxybenzoic acid, the presence of water of crystallization has been shown to influence its physical properties. researchgate.net Innovative approaches such as agitated bed crystallization can be employed for the integrated purification and formulation of APIs. nih.gov

Chromatography is another essential tool for purification. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from impurities. mdpi.comajgreenchem.comlookchem.com For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized.

Selective Extraction techniques can also be employed. For instance, molecularly imprinted polymers (MIPs) have been developed for the selective solid-phase extraction (SPE) of derivatives of p-hydroxybenzoic acid from complex mixtures. nih.govresearchgate.net This method relies on creating polymer matrices with cavities that are specifically shaped to bind the target molecule.

A multi-step purification process for p-hydroxybenzoic acid has been described involving pH adjustment, treatment with zinc dust and sodium bisulfite, and carbon filtration to decolorize and purify the product. google.com

Table 3: Advanced Purification and Isolation Methodologies

| Methodology | Principle | Relevance to Target Compound | Source |

| Advanced Crystallization | Controlled precipitation of the pure compound from a supersaturated solution. | Primary method for obtaining high-purity solid material. | nih.govcmu.edurjptonline.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Effective for removing closely related impurities. | mdpi.comajgreenchem.comlookchem.com |

| Molecularly Imprinted Polymers (MIPs) | Selective binding of the target molecule to a custom-made polymer matrix. | Potential for highly selective extraction and purification. | nih.govresearchgate.net |

| Chemical Treatment and Filtration | Removal of color and other impurities through chemical reaction and adsorption. | Applicable for decolorizing and removing specific impurities. | google.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Fluorophenyl 4 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Fluorophenyl)-4-hydroxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments are utilized for unambiguous assignment of all proton and carbon signals.

While a complete, publicly available experimental dataset for this compound is not readily found in the searched literature, the expected spectral features can be reliably predicted based on the known spectroscopic data of its constituent fragments: 4-hydroxybenzoic acid and a 4-fluorophenyl group. The following sections detail the anticipated NMR data.

Proton (¹H) NMR Spectroscopic Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, as well as the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on each ring. The spectrum would be acquired in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can exchange with the labile hydroxyl and carboxyl protons.

Expected Proton (¹H) NMR Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.8 | Doublet (d) | ~2.0 |

| H-5 | ~6.9 | Doublet of doublets (dd) | ~8.5, 2.0 |

| H-6 | ~7.8 | Doublet (d) | ~8.5 |

| H-2'/H-6' | ~7.4 | Triplet (t) or Multiplet (m) | ~8.8 |

| H-3'/H-5' | ~7.2 | Triplet (t) or Multiplet (m) | ~8.8 |

| 4-OH | Variable, broad singlet | Singlet (s) | N/A |

| -COOH | Variable, broad singlet | Singlet (s) | N/A |

Note: The chemical shifts and coupling constants are estimations based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The fluorine atom will cause splitting of the signals for the carbons in the fluorophenyl ring due to C-F coupling.

Expected Carbon-13 (¹³C) NMR Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (J) in Hz |

| C-1 | ~122 | N/A |

| C-2 | ~130 | N/A |

| C-3 | ~116 | N/A |

| C-4 | ~160 | N/A |

| C-5 | ~118 | N/A |

| C-6 | ~132 | N/A |

| -COOH | ~168 | N/A |

| C-1' | ~135 (d) | J ≈ 3 |

| C-2'/C-6' | ~131 (d) | J ≈ 8 |

| C-3'/C-5' | ~115 (d) | J ≈ 21 |

| C-4' | ~162 (d) | J ≈ 245 |

Note: The chemical shifts and coupling constants are estimations based on analogous structures. Actual experimental values may vary. 'd' denotes a doublet due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR Spectroscopic Techniques

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410).

The spectrum is typically referenced to an internal or external standard, such as CFCl₃ (trichlorofluoromethane) or C₆F₆ (hexafluorobenzene). The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the fluorophenyl ring.

Two-Dimensional (2D) NMR Spectroscopic Approaches (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For this compound, COSY would show correlations between H-5 and H-6 on the hydroxybenzoic acid ring, and between the adjacent protons on the 4-fluorophenyl ring (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the protonated aromatic carbons by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two aromatic rings. For instance, correlations would be expected between the protons on one ring and the carbons of the other ring at the point of their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. NOESY can be used to confirm the spatial arrangement of the two aromatic rings relative to each other.

Mass Spectrometric Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₉FO₃), the exact mass can be calculated.

Calculated High-Resolution Mass Data:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₀FO₃⁺ | 233.0614 |

| [M-H]⁻ | C₁₃H₈FO₃⁻ | 231.0457 |

| [M+Na]⁺ | C₁₃H₉FO₃Na⁺ | 255.0433 |

By comparing the experimentally measured accurate mass to the calculated mass, the elemental composition of the molecule can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. This technique is essential for confirming the identity of a newly synthesized compound or for verifying the structure of a known one.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis provides unambiguous confirmation of its molecular structure through characteristic fragmentation patterns. nih.gov In a typical workflow, the parent molecule is first ionized, often using electrospray ionization (ESI), to form a deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID).

The fragmentation of the [M-H]⁻ ion of this compound is expected to proceed through several key pathways based on the established fragmentation of benzoic acids and related compounds. acgpubs.orgvu.edu.au The primary fragmentation events would likely include the neutral loss of water (H₂O) and carbon dioxide (CO₂).

Expected Fragmentation Pathways:

Decarboxylation: The most common fragmentation for benzoic acids is the loss of CO₂ (44 Da) from the carboxylate group, yielding a highly characteristic fragment ion.

Loss of Water: A subsequent or alternative fragmentation could involve the loss of a water molecule (18 Da).

Ring Cleavage: High-energy collisions can induce cleavage at the C-C bond connecting the two aromatic rings, providing information about the individual substituted phenyl moieties.

These fragmentation patterns allow for the precise mapping of the molecule's constituent parts, confirming the presence and connectivity of the 4-fluorophenyl group and the 4-hydroxybenzoic acid moiety.

| Precursor Ion (m/z) | Proposed Key Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 231.05 [M-H]⁻ | 187.06 [M-H-CO₂]⁻ | CO₂ (44 Da) | Loss of the carboxyl group |

| 231.05 [M-H]⁻ | 213.04 [M-H-H₂O]⁻ | H₂O (18 Da) | Loss of water from hydroxyl/carboxyl groups |

| 187.06 [M-H-CO₂]⁻ | 167.05 [M-H-CO₂-HF]⁻ | HF (20 Da) | Loss of hydrogen fluoride from the fluorophenyl ring |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound within complex matrices. nih.govtaylorandfrancis.com LC provides the necessary separation of the target analyte from impurities or other components, while MS offers sensitive and selective detection and identification. rrml.ro

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for compounds of this polarity. A stationary phase, such as a C18 column, effectively retains the molecule, allowing for separation based on its hydrophobicity. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water (e.g., with formic acid) to ensure the carboxylic acid functional group remains protonated for better peak shape and retention. vu.edu.au

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an ESI source. For this compound, negative ion mode ESI is highly effective, generating the deprotonated molecular ion [M-H]⁻, which serves as the precursor for MS or MS/MS analysis. nih.gov This integrated approach allows for both quantification and structural confirmation in a single analytical run.

| Parameter | Typical Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Detection | Selected Ion Monitoring (SIM) of [M-H]⁻ or MS/MS |

Infrared (IR) Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key structural features. jocpr.com

The spectrum is characterized by several distinct absorption bands:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info The phenolic O-H stretch may appear as a sharper band within or overlapping this region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid is typically observed between 1760-1690 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations for the carboxylic acid and the phenol (B47542) group are expected in the 1320-1210 cm⁻¹ range. libretexts.org

C-F Stretching: A strong absorption band indicative of the carbon-fluorine bond is typically found in the 1250-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Phenolic O-H | Stretch | ~3500 - 3200 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid/Phenol C-O | Stretch | 1320 - 1210 | Strong |

| Aryl C-F | Stretch | 1250 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopic Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. The structure of this compound, containing two phenyl rings and electron-donating/-withdrawing groups, features significant conjugation, leading to characteristic UV absorption bands.

The UV spectrum is expected to show strong absorptions arising from π → π* electronic transitions within the aromatic system. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups as auxochromes can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted biphenyl (B1667301). The typical absorption maximum (λ_max) for this compound is expected in the UV-A range. In HPLC analysis of similar compounds, detection wavelengths are often set around 230 nm or 254 nm, indicating strong absorbance in this region. longdom.orglongdom.org The exact position and intensity of the absorption bands can be influenced by the solvent polarity (solvatochromism).

| Electronic Transition | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Conjugated biphenyl system | ~250 - 280 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not available in the reviewed literature, its solid-state structure can be predicted based on analogous compounds like 4-hydroxybenzoic acid and other aromatic carboxylic acids. researchgate.net It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif. nih.gov

Further intermolecular interactions are expected to stabilize the crystal packing, including:

Hydrogen bonds involving the phenolic hydroxyl group, which can act as both a donor and an acceptor.

π-π stacking interactions between the electron-rich aromatic rings.

| Crystallographic Feature | Expected Observation | Governing Interaction |

|---|---|---|

| Molecular Packing | Formation of centrosymmetric dimers | O-H···O hydrogen bonds (Carboxylic acids) |

| Supramolecular Assembly | Extended 2D or 3D networks | O-H···O hydrogen bonds (Phenol), C-H···O interactions |

| Ring Interactions | Offset or face-to-face stacking | π-π stacking |

| Molecular Conformation | Non-planar arrangement of phenyl rings | Steric hindrance and electronic effects |

Chromatographic Separation Methodologies for Research Purity Assessment

Assessing the purity of research compounds is critical, and High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. researchgate.net For this compound, an RP-HPLC method with UV detection provides a robust and reliable means of quantifying the main component and detecting potential impurities. longdom.org

The method's goal is to achieve baseline separation of the target compound from any related substances, such as precursors from the synthesis, isomers, or degradation products. ekb.eg The separation is typically performed on a C18 or a pentafluorophenyl (PFP) column, the latter of which can offer alternative selectivity for fluorinated compounds. restek.com A gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent, is often used to ensure the elution of both polar and non-polar impurities.

Purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. The method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision for reliable purity assessment. longdom.org

| Parameter | Typical Condition for Purity Assessment |

|---|---|

| Technique | Reversed-Phase HPLC |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Phosphoric or Formic Acid B: Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at λ_max (e.g., 254 nm) |

| Column Temperature | 25-30 °C |

Computational and Theoretical Investigations of 2 4 Fluorophenyl 4 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework for predicting and interpreting the behavior of molecules. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational efficiency. chemrxiv.org DFT calculations can elucidate various molecular properties of 2-(4-Fluorophenyl)-4-hydroxybenzoic acid. For instance, studies on similar compounds like 2,4-dihydroxybenzoic acid and its derivatives have utilized DFT to understand proton transfer mechanisms, photophysical properties, and the effects of substituents on the molecule's electronic behavior. chemrxiv.orgchemrxiv.org

DFT methods, such as B3LYP, are often employed with basis sets like 6-31+G(d,p) to obtain optimized geometries, vibrational frequencies, and electronic spectra. chemrxiv.org For this compound, DFT could be used to predict key properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its nonlinear optical (NLO) properties. researchgate.net The calculated values for related hydroxybenzoic acid isomers demonstrate how these properties can vary with substituent positions. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Property Calculations

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies |

| B3LYP | 6-311++G(d,p) | Electronic properties, NMR chemical shifts |

| M06-2X | def2-TZVP | Thermochemistry, Non-covalent interactions |

| PBE0 | aug-cc-pVDZ | Excited states, UV-Vis spectra |

This table is illustrative and based on common practices in computational chemistry for similar organic molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying molecular systems. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used for the precise geometry optimization of this compound. researchgate.netnih.gov These calculations are crucial for determining the most stable three-dimensional arrangement of atoms and for exploring the potential energy surface to identify different conformers and transition states. nih.gov

For derivatives of 2-hydroxy and 2,4-dihydroxy benzoic acids, ab initio calculations have been performed to investigate their structure and vibrational spectra. nih.gov While computationally more demanding than DFT, ab initio methods can provide benchmark data for bond lengths, bond angles, and torsional angles, which are essential for a detailed structural analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can be employed to study its behavior in different solvent environments and its propensity to form aggregates or interact with other molecules. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmalayajournal.org The MEP surface is typically mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. researchgate.net

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl and hydroxyl groups, as well as the fluorine atom, indicating these are sites susceptible to electrophilic attack. researchgate.net Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl proton, making them susceptible to nucleophilic attack. researchgate.net Analysis of MEP maps for similar benzoic acid derivatives has been used to understand their interaction patterns in co-crystals. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are critical in determining the reactivity and electronic properties of a molecule. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings and the oxygen atoms, acting as the primary electron donor in chemical reactions. libretexts.org The LUMO, conversely, would likely be distributed over the carboxylic acid group and the aromatic system, serving as the electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.org DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. chemrxiv.org

Table 2: Conceptual Interpretation of Frontier Molecular Orbitals

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and electronic transitions. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net These theoretical values, when compared with experimental data, can help in the assignment of signals to specific atoms within the molecule.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. nih.gov These calculated frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions. researchgate.net For example, the characteristic stretching frequencies of the O-H, C=O, and C-F bonds in this compound can be predicted.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Incorporating this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology extensively used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. jocpr.com This approach establishes a mathematical correlation between the physicochemical properties of a series of compounds and their determined biological activities. scienceforecastoa.com For a molecule like this compound and its derivatives, QSAR studies can provide critical insights for designing new analogs with enhanced potency and selectivity, thereby accelerating the drug development process. jocpr.comnih.gov

While specific QSAR models exclusively developed for this compound are not prominently documented in publicly available literature, the general approach can be understood from studies on structurally related biphenyl (B1667301) derivatives and other benzoic acid derivatives. nih.govnih.govnih.gov These studies form a predictive framework for estimating the biological activity of new, unsynthesized compounds. nih.gov

The process of building a QSAR model for a series of compounds, including derivatives of this compound, involves several key steps. First, a dataset of molecules with known biological activities (e.g., enzyme inhibition) is compiled. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: like molecular volume, surface area, and molar refractivity.

Hydrophobic properties: often represented by the logarithm of the partition coefficient (log P).

Topological indices: which describe the branching and connectivity of the molecule. nih.gov

3D properties: used in methods like Comparative Molecular Field Analysis (CoMFA), which considers the three-dimensional steric and electrostatic fields around the molecules. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then employed to generate a mathematical equation that links the descriptors to the biological activity. researchgate.net For instance, QSAR studies on biphenyl derivatives acting as enzyme inhibitors have successfully identified key structural features for activity. Models have shown that molar refractivity and the presence of hydrophobic substituents at specific positions can be significant descriptors for biological activity. nih.gov Similarly, 3D-QSAR pharmacophore models for other biphenyl derivatives have highlighted the importance of hydrogen bond acceptors and aromatic rings for potent inhibition. nih.gov

The validity and predictive power of the resulting QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which evaluates the model's predictive ability. nih.gov A robust QSAR model can then be used to predict the activity of novel derivatives of this compound, guiding synthetic efforts toward more promising candidates.

Table 1: Illustrative Data for a Hypothetical QSAR Model of this compound Derivatives

This table represents the type of data generated in a QSAR study. The values are hypothetical and for illustrative purposes only.

| Derivative | Experimental Activity (IC₅₀, µM) | logP (Hydrophobicity) | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| R = H | 5.2 | 3.1 | 65.4 | 2.5 | 5.5 |

| R = CH₃ | 3.8 | 3.6 | 70.1 | 2.7 | 4.1 |

| R = Cl | 2.1 | 3.8 | 70.5 | 1.9 | 2.3 |

| R = OCH₃ | 4.5 | 3.0 | 72.0 | 3.1 | 4.3 |

| R = NO₂ | 8.9 | 3.2 | 70.0 | 4.8 | 8.5 |

Statistical Model Example: log(1/IC₅₀) = 0.5logP + 0.02Molar Refractivity - 0.8*Dipole Moment + C Model Fit Example: R² = 0.92, Q² = 0.85

In Silico Mechanistic Pathway Predictions and Reaction Energetics

In silico computational methods, particularly those based on quantum mechanics, are powerful tools for investigating chemical reactions at the molecular level. These techniques can be used to predict reaction pathways, characterize transition states, and calculate the energetics of reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. researchgate.net For fluorinated biphenyl compounds and related carboxylic acids, DFT calculations can optimize the molecular geometry to find the most stable conformation (the lowest energy state). acs.org Such calculations are foundational for understanding the molecule's reactivity.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offers valuable information about chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net For a molecule like this compound, FMO analysis can predict which sites are most susceptible to electrophilic or nucleophilic attack, thereby elucidating potential reaction mechanisms. For example, computational analysis of fluorinated biphenyls has been used to study their structures and FMOs to understand their chemical behavior. acs.org

While specific mechanistic pathway predictions for this compound are not detailed in current literature, these computational approaches provide a robust framework. They can be applied to investigate various reactions, such as its synthesis via cross-coupling reactions or its metabolic degradation pathways. The insights gained from these in silico studies can guide the design of more efficient synthetic routes and help in understanding the metabolic fate of the compound.

Table 2: Illustrative Calculated Energetic Properties for a Hypothetical Reaction

This table shows examples of energetic parameters that can be calculated using computational methods like DFT to predict reaction feasibility and reactivity. The values are hypothetical.

| Molecular Species | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) | Gibbs Free Energy (kcal/mol) |

| Reactant A | -6.8 | -1.5 | 5.3 | - |

| Reactant B | -7.2 | -0.8 | 6.4 | - |

| Transition State | -6.5 | -1.9 | 4.6 | +25.0 (Activation Energy) |

| Product | -7.5 | -1.2 | 6.3 | -15.0 (Overall Reaction) |

Reactivity, Derivatization, and Chemical Transformation Pathways of 2 4 Fluorophenyl 4 Hydroxybenzoic Acid

Functionalization Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, behaving as a nucleophile in its deprotonated phenoxide form.

The hydroxyl group of 2-(4-Fluorophenyl)-4-hydroxybenzoic acid can undergo reactions typical of phenols, such as esterification and etherification, to yield a variety of derivatives.

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acylating agents. A common method involves the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct esterification with a carboxylic acid can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification: The synthesis of ether derivatives typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide ion. This ion is then treated with an alkylating agent, like an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate, to form the corresponding ether. This method is effective for attaching long alkyl chains to the molecule. ossila.com For hydroxybenzoic acids in general, the esterification of the carboxyl function and the O-alkylation of the hydroxy function can be competing reactions, requiring careful selection of reaction conditions. google.com

Table 1: Potential Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Esterification | Acetyl chloride / Pyridine | Phenolic Acetate Ester |

| Esterification | Benzoic acid / DCC | Phenolic Benzoate Ester |

| Etherification | Methyl iodide / K2CO3 | Methyl Ether |

| Etherification | Benzyl (B1604629) bromide / NaOH | Benzyl Ether |

Functionalization Reactions of the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for modification through several reaction pathways, including amidation, reduction, and decarboxylation.

The carboxyl group can be converted into a wide range of amide derivatives. This transformation is fundamental in medicinal chemistry for creating compounds with varied biological activities. The synthesis of amides from carboxylic acids typically requires an initial activation step, as the direct reaction with an amine is generally unfavorable.

Common activation methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. rsc.org This intermediate readily reacts with primary or secondary amines to yield the corresponding amide.

Peptide Coupling Reagents: A milder and more common approach involves the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then susceptible to nucleophilic attack by an amine. This method is often preferred when other sensitive functional groups are present in the molecule.

The formation of amide bonds between hydroxybenzoic acids and various amines has been explored for synthesizing new bioactive conjugates. jmb.or.kr The process often involves the activation of the hydroxybenzoic acid by forming a CoA-ester, which then reacts with an amine. jmb.or.kr

Table 2: Potential Amidation and Amine Coupling Reactions

| Amine Reactant | Activating Agent | Product Class |

|---|---|---|

| Ammonia (aq.) | SOCl₂, then NH₃ | Primary Amide |

| Benzylamine | EDC/HOBt | N-Benzyl Amide |

| Morpholine | DCC | N-Morpholinyl Amide |

| Glycine methyl ester | PyBOP | Peptide-like Conjugate |

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding [2-(4-fluorophenyl)-4-hydroxyphenyl]methanol. This transformation is typically accomplished using powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly.

Common reagents for this reduction include:

Lithium Aluminum Hydride (LiAlH₄): A potent and versatile reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum salts.

Borane Complexes: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a highly effective and selective reagent for the reduction of carboxylic acids. It offers the advantage of being less reactive towards some other functional groups compared to LiAlH₄.

This reduction converts the benzoic acid moiety into a benzyl alcohol derivative, which can serve as a precursor for further synthetic modifications.

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂), to produce 4-(4-fluorophenyl)phenol. The direct decarboxylation of aromatic carboxylic acids is often challenging and requires significant energy input due to the stability of the aromatic ring. nih.gov

However, several methods have been developed for the decarboxylation of hydroxybenzoic acids:

Catalytic Decarboxylation: Transition metal catalysts, particularly those based on copper, palladium, or ruthenium, have been shown to facilitate the decarboxylation of hydroxybenzoic acids under milder conditions than uncatalyzed thermal methods. nih.govrwth-aachen.de For instance, multifunctional catalysts composed of bimetallic nanoparticles have been used for the selective decarboxylation of various hydroxybenzoic acid derivatives. nih.govrwth-aachen.de

Thermal Decarboxylation: Heating the carboxylic acid in a high-boiling point solvent, sometimes in the presence of a base like an amine, can induce decarboxylation. researchgate.net The presence of the hydroxyl group ortho or para to the carboxyl group can facilitate this process by stabilizing the reaction intermediate.

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis have enabled decarboxylative reactions under very mild conditions. organic-chemistry.org Another advanced method involves photoinduced ligand-to-metal charge transfer (LMCT) in copper benzoates, which allows for decarboxylation at temperatures as low as 35°C. nih.gov

For this compound, decarboxylation would provide a direct route to a substituted biphenyl-phenol structure.

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Moieties

The structure of this compound contains two distinct phenyl rings, both of which can potentially undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution is governed by the directing effects of the existing substituents on each ring. libretexts.org

Ring A (Substituted with -OH, -COOH, and the 4-fluorophenyl group): This ring is polysubstituted, and the outcome of an EAS reaction depends on the interplay of the directing effects of the three groups.

Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.

Carboxyl (-COOH) group: A strongly deactivating, meta-director. quora.com

4-Fluorophenyl group: A weakly deactivating, ortho-, para-director.

The powerful activating and directing effect of the hydroxyl group at position 4 is expected to dominate. Therefore, incoming electrophiles are most likely to substitute at the positions ortho to the hydroxyl group, which are positions 3 and 5. Position 2 is already substituted, and the steric hindrance from the bulky 4-fluorophenyl group would further disfavor substitution at the adjacent position 3. Consequently, position 5 is the most probable site for electrophilic attack on this ring.

Ring B (Substituted with -F and the substituted phenyl group): This ring has two substituents to consider.

Fluorine (-F) atom: A deactivating, ortho-, para-director due to opposing inductive (-I) and resonance (+M) effects. wikipedia.org

The main benzoic acid moiety: A large, deactivating group that will direct ortho- and para-.

The directing effect of the fluorine atom at position 4' will guide incoming electrophiles to the positions ortho to it (positions 3' and 5'). Both positions are electronically favored, and the steric bulk of the rest of the molecule is less likely to differentiate between them significantly. Thus, a mixture of 3'- and 5'-substituted products would be expected from an EAS reaction on this ring.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Substitution Site on Ring A | Predicted Substitution Site on Ring B |

|---|---|---|---|

| Nitration | NO₂⁺ | Position 5 | Positions 3' and 5' |

| Bromination | Br⁺ | Position 5 | Positions 3' and 5' |

| Sulfonation | SO₃ | Position 5 | Positions 3' and 5' |

| Friedel-Crafts Acylation | R-C=O⁺ | Position 5 | Positions 3' and 5' |

Nucleophilic Aromatic Substitution (NAS) Reactions (Focus on Fluorine, if applicable)

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. However, the reactivity of the fluorine atom in this compound is significantly influenced by its electronic environment. The fluorine is situated on a phenyl ring that is not directly substituted with strongly electron-withdrawing groups, which are typically required to facilitate the classical addition-elimination mechanism of SNAr. libretexts.org

In the structure of this compound, the carboxylic acid and hydroxyl groups are on a separate phenyl ring and their electronic influence on the fluorophenyl ring is minimal. Consequently, the fluorine atom is part of an electron-rich, "unactivated" aromatic system. Standard SNAr reactions, which proceed via a stabilized Meisenheimer intermediate, are energetically unfavorable under typical conditions because there are no ortho or para electron-withdrawing groups to stabilize the negative charge developed during nucleophilic attack. libretexts.org

Table 1: Theoretical Reactivity in Nucleophilic Aromatic Substitution

| Reaction Type | Reactivity of Fluorine in this compound | Rationale |

|---|---|---|

| Classical SNAr | Very Low / Inert | The fluorophenyl ring lacks strong electron-withdrawing groups in the ortho or para positions, making the formation of a stable Meisenheimer intermediate highly unfavorable. libretexts.org |

| Transition-Metal Catalysis | Potentially Reactive | Could undergo reactions like Buchwald-Hartwig or Suzuki coupling, but this involves an oxidative addition/reductive elimination cycle, not a classical SNAr mechanism. |

Oxidation and Radical Reaction Studies

The this compound molecule possesses two primary sites susceptible to oxidation and radical reactions: the phenol (B47542) moiety and the biphenyl (B1667301) linkage. The phenolic hydroxyl group makes the attached ring electron-rich and prone to oxidation.

Detailed experimental studies on the oxidation or radical reactions of this specific compound are limited in the available scientific literature. However, the reactivity can be inferred from studies on similar phenolic acids. Phenols are known to be oxidized to phenoxyl radicals. The subsequent reactions of this radical intermediate can lead to a variety of products, including quinones or polymeric materials through radical coupling. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are known to degrade phenolic compounds through hydroxylation of the aromatic ring, followed by ring-opening. researchgate.net

For this compound, a hydroxyl radical could attack either aromatic ring. Attack on the hydroxy-substituted ring would be favored due to its higher electron density. This could lead to the formation of dihydroxybenzoic acid derivatives, followed by further oxidation and degradation. The stability of the carboxyphenoxyl radical and the corresponding O-H bond dissociation enthalpy are key parameters governing these reactions. nih.gov

Chelation and Complexation Chemistry in Coordination Studies (if applicable as a ligand)

The structure of this compound, featuring a carboxylic acid group and a hydroxyl group, suggests its potential to act as a ligand in coordination chemistry. The arrangement of these functional groups is not ideal for forming a stable five- or six-membered chelate ring with a single metal center, as they are in a para position relative to each other on the benzoic acid ring.

However, the molecule can still participate in complexation through several modes:

Monodentate Coordination: The carboxylate group is a classic binding site for metal ions.

Bridging Ligand: The carboxylate group can bridge two metal centers, a common motif in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Phenoxide Coordination: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can also coordinate to a metal center.

While specific coordination studies involving this compound as a ligand are not documented in the searched literature, its structural similarity to other hydroxybenzoic acids used in the synthesis of coordination compounds suggests it could form stable complexes with a variety of metal ions. researchgate.net The electronic properties of the fluorophenyl group might subtly influence the coordination properties of the ligand, but the primary binding interactions would be expected to occur via the carboxylate and phenoxide functionalities.

Detailed Mechanistic Investigations of Reactions Involving this compound as a Substrate or Intermediate

Detailed mechanistic investigations specifically featuring this compound are scarce in the reviewed literature. Elucidating reaction mechanisms requires extensive kinetic, spectroscopic, and computational studies, which have been more focused on simpler, parent hydroxybenzoic acids or more complex pharmaceutical agents.

Hypothetical mechanistic pathways can be proposed for reactions at its functional groups:

Esterification: The reaction of the carboxylic acid with an alcohol under acidic conditions would likely follow a standard Fischer esterification mechanism (AAC2), involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Electrophilic Aromatic Substitution: The hydroxy-substituted ring is activated towards electrophiles. Substitution would be directed to the positions ortho to the hydroxyl group (positions 3 and 5). The mechanism would follow the classical arenium ion pathway. The steric bulk of the adjacent fluorophenyl group at position 2 would likely favor substitution at position 5.

Decarboxylation: While typically requiring harsh conditions, thermal or metal-catalyzed decarboxylation could occur, proceeding through either a carbanionic or concerted pericyclic mechanism, depending on the conditions.

Without specific experimental data, these proposed mechanisms remain theoretical but are grounded in the well-established principles of organic reaction mechanisms.

Mechanistic Biological Research and Preclinical Studies on 2 4 Fluorophenyl 4 Hydroxybenzoic Acid

In Vitro Enzymatic Assays and Molecular Target Identification Methodologies

In the absence of direct studies on 2-(4-Fluorophenyl)-4-hydroxybenzoic acid, this section reviews the enzymatic inhibition and receptor binding profiles of analogous compounds.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The potential for this compound to act as an enzyme inhibitor can be inferred from research on compounds with similar structural motifs.

Neuraminidase: Benzoic acid derivatives have been investigated as inhibitors of influenza neuraminidase, an enzyme crucial for viral replication. nih.govacs.orgnih.gov However, studies on tetra-substituted benzene (B151609) derivatives indicated that the addition of a fourth substituent can disrupt the binding of other key groups, leading to a reduction in inhibitory activity compared to tri-substituted compounds. nih.gov

SIRT5: The sirtuin deacetylase SIRT5 is a potential therapeutic target in cancer. nih.govnih.gov A compound structurally related to the target molecule, 4-(3-(4-(4-fluorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid, has been synthesized, suggesting that the 2-hydroxybenzoic acid scaffold can be a basis for developing SIRT5 inhibitors. nih.gov

COX: Cyclooxygenase (COX) enzymes are key mediators of inflammation. A structurally similar compound, 2-hydroxy-4-trifluoromethylbenzoic acid, has been shown to inhibit COX-2-mediated prostaglandin (B15479496) E2 production with an IC50 of 0.39 mM in lipopolysaccharide-activated human blood. nih.gov

Acetylcholinesterase: Various hydroxybenzoic acid derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov The IC50 values for these derivatives range from 5.50 to 34.19 µmol/µmol of AChE, indicating a reversible and potentially non-toxic interaction. nih.gov For instance, 3-hydroxybenzoic acid and vanillic acid have IC50 values of 6.68 and 6.79 µmol/µmol AChE, respectively. nih.gov

Carbonic Anhydrase: While numerous sulfonamide-based inhibitors of carbonic anhydrase (CA) have been developed, with Ki values in the nanomolar to micromolar range for various isoforms, there is a lack of specific data on the inhibitory potential of this compound or closely related hydroxybenzoic acid derivatives without a sulfonamide group. researchgate.netnih.govresearchgate.netdergipark.org.tr

| Enzyme | Related Compound | Inhibition Data (IC50/Ki) |

|---|---|---|

| Neuraminidase | General Benzoic Acid Derivatives | Variable, with some in the low micromolar range |

| SIRT5 | 4-(3-(4-(4-fluorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid | Data on specific inhibitory concentration not available in the provided search results. |

| COX-2 | 2-hydroxy-4-trifluoromethylbenzoic acid | IC50 = 0.39 mM |

| Acetylcholinesterase | 3-hydroxybenzoic acid | IC50 = 6.68 µmol/µmol AChE |

| Acetylcholinesterase | Vanillic acid | IC50 = 6.79 µmol/µmol AChE |

| Carbonic Anhydrase | N/A (No relevant data for similar compounds) | N/A |

Receptor Binding Assays and Ligand-Target Interaction Profiling

The interaction of this compound with cellular receptors is another area of potential biological activity. Studies on analogous structures provide some clues. For instance, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, which share the 4-fluorophenyl moiety, have been investigated for their affinity to the GABA-A receptor. acs.orguj.edu.pl Some of these compounds displayed pKi values in the range of 5.1 to 5.53, indicating a moderate binding affinity. acs.org The binding of these ligands is thought to occur at the α1/γ2 interface of the receptor. acs.org However, it is important to note that the benzimidazole (B57391) core is structurally distinct from the hydroxybenzoic acid scaffold.

| Receptor | Related Compound Class | Binding Affinity (pKi) |

|---|---|---|

| GABA-A | 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives | 5.1 - 5.53 |

Cellular Assay Methodologies for Mechanistic Insight (excluding clinical trials)

Cell-based assays are crucial for understanding the molecular mechanisms underlying the biological effects of a compound. The following sections discuss findings from studies on related hydroxybenzoic acid derivatives.

Cell Viability and Proliferation Assays with Mechanistic Endpoints

The effect of 4-hydroxybenzoic acid on the viability of cancer cell lines has been investigated. In studies using the K562 human leukemia cell line, 4-hydroxybenzoic acid at a concentration of 10 mM led to a significant decrease in cell viability over 72 and 96 hours. nih.gov However, lower concentrations (up to 5 mM) did not significantly affect cell viability. nih.gov Other derivatives of benzoic acid have shown more potent anticancer activity, with some compounds exhibiting IC50 values in the micromolar range against various cancer cell lines. preprints.org

| Cell Line | Related Compound | Effect on Cell Viability | Concentration/IC50 |

|---|---|---|---|

| K562 (Human Leukemia) | 4-hydroxybenzoic acid | Decreased viability | 10 mM |

| MCF-7 (Human Breast Cancer) | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Inhibition of proliferation | IC50 = 15.6 µM |

Apoptosis and Necrosis Pathway Analysis in Cellular Models

Derivatives of 4-hydroxybenzoic acid have been shown to induce apoptosis in cancer cells. nih.gov These compounds can trigger programmed cell death, a key mechanism for eliminating cancerous cells. nih.gov Studies have indicated that the pro-apoptotic effects of some hydroxybenzoic acid derivatives are mediated through the induction of reactive oxygen species (ROS) and the activation of caspase-3. researchgate.net

Gene Expression and Protein Modulation Studies in Cell Lines

The anticancer effects of 4-hydroxybenzoic acid and its derivatives have been linked to their ability to modulate the expression of key proteins involved in cell cycle regulation and apoptosis. For example, 4-hydroxybenzoic acid has been identified as a histone deacetylase 6 (HDAC6) inhibitor. nih.govresearchgate.net By inhibiting HDAC6, it can promote the expression of tumor suppressor genes. In adriamycin-resistant human breast cancer cells, 4-hydroxybenzoic acid was found to increase the expression of Caspase-3 and PARP cleavage, markers of apoptosis. nih.gov This effect was associated with the promotion of p53 and homeodomain interacting protein kinase-2 (HIPK2) expression. nih.gov Furthermore, at a transcriptional level, 4-hydroxybenzoic acid can modulate the expression of inflammatory genes, reducing the transcription of IL-1β, TNF-α, and IL-6. nih.gov

Preclinical Ex Vivo and In Vivo Model Studies

No specific ex vivo or in vivo model studies focused on the mechanism of this compound were found.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

No SAR studies detailing the design principles for modifying either the 4-fluorophenyl or the 4-hydroxybenzoic acid moieties of this specific compound are available.

Molecular Modeling and Docking Studies for Biological Target Interactions and Binding Conformations

No molecular modeling or docking studies investigating the biological targets and binding conformations of this compound could be identified.

Elucidation of Mechanistic Insights into Biological Interactions

There is no available research elucidating the specific biological interactions, such as pathway modulation or protein interactions, for this compound.

Advanced Research Applications and Future Directions for 2 4 Fluorophenyl 4 Hydroxybenzoic Acid

Role as a Key Building Block in Complex Organic Synthesis

2-(4-Fluorophenyl)-4-hydroxybenzoic acid serves as a versatile fluorinated building block in the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and other bioactive compounds. ossila.com The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable intermediate in multi-step synthetic pathways.

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorophenyl group in this compound can, therefore, be leveraged to impart desirable pharmacological properties to target molecules. Research in this area focuses on utilizing this compound as a scaffold to construct novel therapeutic agents.

Potential Applications in Materials Science Research (e.g., polymer chemistry, liquid crystals)

The unique molecular architecture of this compound makes it a prime candidate for applications in materials science, most notably in the fields of polymer chemistry and liquid crystals.

In the realm of polymer chemistry , this compound has been utilized in the synthesis of specialized polymers. For instance, it has been used to create fluorine-functionalized polyphosphazene immunoadjuvants. ossila.com The synthesis involves a ring-opening polymerization of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution with the deprotonated phenoxide of 2-fluoro-4-hydroxybenzoic acid. ossila.com This demonstrates its utility in modifying polymer backbones to introduce specific functionalities.

The most significant application in materials science for this and related fluorinated hydroxybenzoic acids is in the design of liquid crystals . The para-positioning of the carboxylic acid and hydroxyl groups is a preferred structural motif for synthesizing mesogens, the fundamental units of liquid crystals. ossila.com The introduction of a fluorine atom at the ortho-position has been shown to induce an additional intercalated smectic phase in the resulting liquid crystalline materials. ossila.com This allows for the fine-tuning of the mesomorphic properties of these materials. The general synthetic approach involves the attachment of long alkyl tails to the molecule, typically via reaction with an alkyl bromide under basic conditions. ossila.com

Table 1: Investigated Properties of Liquid Crystals Derived from Fluorinated Hydroxybenzoic Acids

| Property | Observation | Reference |

|---|---|---|

| Mesophase Behavior | Introduction of an ortho-fluorine group can induce an additional intercalated smectic phase. | ossila.com |

Integration into Supramolecular Chemistry Research

The hydroxyl and carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, making it an excellent candidate for integration into supramolecular assemblies. Hydrogen bonding is a key directional interaction in the field of crystal engineering and the design of functional supramolecular materials.

While specific studies on the supramolecular chemistry of this compound are not extensively documented, research on analogous hydroxybenzoic acids provides a strong basis for its potential in this area. For example, 4-hydroxybenzoic acid is known to form robust hydrogen-bonded dimers and more extended networks. mdpi.com The interplay of intermolecular hydrogen bonds, such as carboxylic acid-carboxylic acid and hydroxyl-hydroxyl interactions, dictates the packing of these molecules in the solid state. mdpi.com The presence of the fluorophenyl group in this compound would be expected to introduce additional non-covalent interactions, such as C-H···F and π-π stacking, which could be exploited to create novel supramolecular architectures.

Development of Novel Analytical Methods for Research Applications

The detection and quantification of this compound and its derivatives are crucial for quality control in its synthesis and various applications. While specific analytical methods exclusively for this compound are not widely published, established techniques for similar fluorinated benzoic acids can be readily adapted.

A novel gradient reverse phase liquid chromatographic (RP-HPLC) method has been developed and validated for the determination of the purity of 2,4,6-trifluorobenzoic acid in the presence of its impurities. ekb.eg This method utilizes a C18 column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture, with detection at a specific UV wavelength. ekb.eg Such a method could be optimized for the analysis of this compound. The validation of such an analytical method would typically involve assessing parameters like specificity, limit of detection, limit of quantitation, precision, linearity, and accuracy, in accordance with international guidelines. ekb.eg

Table 2: Potential Parameters for a Validated RP-HPLC Method

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Unexplored Mechanistic Pathways and Novel Biological Target Identification

The biological activities of fluorinated organic compounds are a subject of intense research. While the parent compound, 4-hydroxybenzoic acid, and its derivatives are known to possess a range of biological properties, including antimicrobial and anti-inflammatory activities, the specific biological targets and mechanistic pathways of this compound remain largely unexplored. nih.govglobalresearchonline.net